Hsd17B13-IN-66

Description

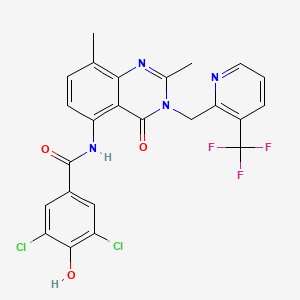

Structure

2D Structure

Properties

Molecular Formula |

C24H17Cl2F3N4O3 |

|---|---|

Molecular Weight |

537.3 g/mol |

IUPAC Name |

3,5-dichloro-N-[2,8-dimethyl-4-oxo-3-[[3-(trifluoromethyl)-2-pyridinyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C24H17Cl2F3N4O3/c1-11-5-6-17(32-22(35)13-8-15(25)21(34)16(26)9-13)19-20(11)31-12(2)33(23(19)36)10-18-14(24(27,28)29)4-3-7-30-18/h3-9,34H,10H2,1-2H3,(H,32,35) |

InChI Key |

CWRMWTMELMXQTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=C(C=CC=N4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to HSD17B13 and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of potent and selective inhibitors to pharmacologically mimic this protective effect. This guide provides a comprehensive overview of HSD17B13, focusing on a well-characterized chemical probe, BI-3231, as a representative inhibitor. It details the chemical structure, physicochemical properties, biological activity, and the experimental protocols utilized in its evaluation. Furthermore, this document elucidates the known signaling pathways involving HSD17B13 and presents a typical workflow for the discovery and characterization of its inhibitors.

The Target: HSD17B13

HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. Its expression is significantly upregulated in the livers of NAFLD patients. The enzyme is localized to the surface of lipid droplets within hepatocytes and is implicated in lipid and retinol metabolism. While its precise endogenous substrates are still under investigation, studies have suggested its involvement in the metabolism of steroids and bioactive lipids.

A Representative Inhibitor: BI-3231

As the initially requested "Hsd17B13-IN-66" is not a publicly documented chemical entity, this guide will focus on BI-3231 , the first potent and selective chemical probe for HSD17B13 to be disclosed in the public domain.

Chemical Structure and Physicochemical Properties

BI-3231 was identified through a high-throughput screening campaign and subsequent chemical optimization. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3,5-difluoro-4-hydroxyphenyl)-5-(1-ethyl-4-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-1,3,4-thiadiazole | [1][2] |

| Molecular Formula | C₁₆H₁₄F₂N₄O₃S | [1] |

| Molecular Weight | 380.37 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Good aqueous solubility | [3] |

| Permeability | High permeability | [2] |

Biological Activity and Selectivity

BI-3231 is a highly potent inhibitor of both human and mouse HSD17B13. A noteworthy characteristic of its mechanism is its dependence on the cofactor NAD+ for binding to the enzyme.[3]

| Parameter | Species | Value (nM) | Assay Type | Reference(s) |

| IC₅₀ | Human | 1 | Enzymatic Assay | [1][4] |

| IC₅₀ | Mouse | 13-14 | Enzymatic Assay | [1][4] |

| Kᵢ | Human | 0.7 ± 0.2 | Enzymatic Assay | [2] |

| Cellular IC₅₀ | Human | 11 ± 5 | HEK293 Cell-based | [2] |

| Selectivity (IC₅₀) | HSD17B11 | >10,000 | Enzymatic Assay | [1][2] |

Signaling Pathways Involving HSD17B13

HSD17B13 is embedded in the complex network of hepatic lipid metabolism and inflammatory signaling. Its expression is regulated by key transcription factors, and its activity can influence downstream inflammatory pathways, contributing to the pathophysiology of liver disease.

Experimental Protocols

The discovery and characterization of HSD17B13 inhibitors like BI-3231 involve a series of in vitro and in vivo experiments.

High-Throughput Screening (HTS) for Inhibitor Discovery

A common approach to identify novel inhibitors is through HTS.

Methodology:

-

Assay Principle: A biochemical assay is established to measure the enzymatic activity of purified recombinant human HSD17B13. This often involves monitoring the conversion of a substrate (e.g., estradiol) to its product, coupled with the reduction of NAD+ to NADH. The production of NADH can be detected using a luminescent assay kit (e.g., NAD(P)H-Glo™).[5]

-

Library Screening: A large library of chemical compounds is screened at a fixed concentration against the HSD17B13 enzyme.

-

Hit Identification: Compounds that significantly reduce the enzyme's activity are identified as "hits".

-

Confirmation and Dose-Response: Hits are confirmed through re-testing, and their potency (IC₅₀) is determined by generating dose-response curves.

In Vitro Characterization

Enzymatic Assays:

-

Objective: To determine the potency (IC₅₀, Kᵢ) and selectivity of the inhibitor.

-

Methodology: Purified recombinant HSD17B13 is incubated with a substrate (e.g., estradiol or leukotriene B₄) and the cofactor NAD+.[2] The inhibitor is added at varying concentrations. The reaction progress is monitored, typically by measuring the formation of NADH.[2] Selectivity is assessed by performing similar assays with related enzymes, such as HSD17B11.[2]

Cell-based Assays:

-

Objective: To evaluate the inhibitor's activity in a cellular context.

-

Methodology: A human cell line (e.g., HEK293) is engineered to overexpress HSD17B13. These cells are then treated with a substrate, and the conversion to product is measured in the presence of varying concentrations of the inhibitor.[2] Cell viability assays (e.g., CellTiter-Glo) are run in parallel to rule out cytotoxicity.[2]

Target Engagement Assays:

-

Objective: To confirm direct binding of the inhibitor to HSD17B13.

-

Methodology: A thermal shift assay (e.g., nanoDSF) can be used. This technique measures the change in the melting temperature of the HSD17B13 protein upon binding of the inhibitor. A significant increase in the melting temperature indicates direct binding and stabilization of the protein.[2]

In Vivo Evaluation

Pharmacokinetic (PK) Studies:

-

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.

-

Methodology: The compound is administered to animal models (e.g., mice, rats) via different routes (e.g., intravenous, oral).[2] Blood and tissue samples are collected at various time points to determine the compound's concentration and half-life.

Pharmacodynamic (PD) and Efficacy Studies:

-

Objective: To evaluate the inhibitor's effect on HSD17B13 activity in a living organism and its potential therapeutic benefit.

-

Methodology: Animal models of liver disease (e.g., diet-induced NAFLD) are treated with the inhibitor. The effect on biomarkers of liver injury (e.g., ALT, AST), fibrosis, and inflammation is measured. Target engagement in the liver can be assessed by measuring relevant substrate and product levels.

Conclusion

HSD17B13 represents a promising, genetically validated target for the treatment of chronic liver diseases. The development of potent and selective inhibitors, exemplified by BI-3231, provides valuable tools for further elucidating the biological functions of HSD17B13 and for advancing novel therapeutic strategies for NAFLD and NASH. The methodologies outlined in this guide provide a framework for the continued discovery and characterization of next-generation HSD17B13 inhibitors.

References

- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-66 CAS number 2770247-37-3

An In-Depth Technical Guide to HSD17B13, the Target of Hsd17B13-IN-66

Disclaimer: Publicly available scientific literature and patent databases do not currently provide in-depth technical data, including specific synthesis protocols, detailed experimental methodologies, or elucidated signaling pathways for the compound this compound (CAS Number: 2770247-37-3). The information available is primarily from product datasheets, which identify it as an inhibitor of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) with an IC50 of ≤ 0.1 µM for estradiol.

This guide provides a comprehensive overview of the target protein, HSD17B13, to offer the necessary scientific context for researchers, scientists, and drug development professionals interested in its inhibition.

Introduction to HSD17B13

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the 17β-hydroxysteroid dehydrogenase superfamily, predominantly expressed in the liver.[1][2] It is localized to the surface of lipid droplets within hepatocytes.[3][4][5] The enzyme's precise physiological function is still under investigation, but it is implicated in steroid, bioactive lipid, and retinol metabolism.[1][6][7]

Genetic studies have brought HSD17B13 to the forefront of liver disease research. Loss-of-function variants of the HSD17B13 gene are strongly associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcohol-related liver disease, and hepatocellular carcinoma (HCC).[3][4][6] This protective effect has positioned HSD17B13 as a promising therapeutic target for these conditions.

Quantitative Data on HSD17B13

The following table summarizes key quantitative data related to HSD17B13 and its genetic variants from various studies.

| Parameter | Value/Observation | Species | Study Context | Reference |

| This compound IC50 | ≤ 0.1 µM (for estradiol) | Not Specified | In vitro enzyme inhibition | Vendor Datasheet |

| HSD17B13 rs72613567 Variant | Associated with reduced risk of alcoholic liver disease and NAFLD | Human | Genome-wide association study | [3] |

| HSD17B13 Expression in NAFLD | 5.9-fold higher in NAFLD patients compared to healthy controls | Human | Gene expression analysis | [6] |

| Effect of HSD17B13 Overexpression | Increased lipid droplet size and number in cultured hepatocytes | Human | In vitro cell culture | [6] |

| Effect of HSD17B13 Overexpression | Induced fatty liver in mice due to increased lipogenesis | Mouse | In vivo animal model | [8] |

Signaling and Metabolic Pathways

HSD17B13 is involved in hepatic lipid and retinol metabolism. Its expression is regulated by key transcription factors involved in lipid homeostasis.

HSD17B13 Transcriptional Regulation

The expression of HSD17B13 is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a central regulator of lipogenesis.[6]

Caption: Transcriptional activation of HSD17B13.

Proposed Role in Retinol Metabolism

HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[6] This function may play a role in the pathophysiology of liver disease, as altered retinoid metabolism is associated with hepatic inflammation and fibrosis. Loss-of-function variants of HSD17B13 lack this enzymatic activity.

Caption: Enzymatic activity of HSD17B13 variants on retinol.

Experimental Protocols

Detailed experimental protocols for studying HSD17B13 are crucial for reproducible research. Below are methodologies cited in the literature for key experiments.

Immunohistochemistry for HSD17B13 in Liver Tissue

This protocol is adapted from studies analyzing HSD17B13 protein expression in liver biopsies.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded liver tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific binding is blocked with a serum-free protein block.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against HSD17B13 (e.g., rabbit polyclonal) overnight at 4°C.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied for 1 hour at room temperature.

-

Detection: The signal is developed using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.

In Vitro Retinol Dehydrogenase Activity Assay

This cell-based assay is used to determine the enzymatic activity of HSD17B13 variants.

-

Cell Culture and Transfection: A human hepatocyte cell line (e.g., Huh7) is cultured in DMEM supplemented with 10% FBS. Cells are transfected with expression vectors for wild-type or variant HSD17B13.

-

Substrate Incubation: 48 hours post-transfection, the culture medium is replaced with a serum-free medium containing all-trans-retinol.

-

Lipid Extraction: After incubation, cells and media are collected. Lipids are extracted using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

-

LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of retinol and its metabolite, retinaldehyde.

-

Data Analysis: The retinol dehydrogenase activity is calculated based on the amount of retinaldehyde produced, normalized to the total protein concentration in the cell lysate.

Experimental Workflow for Studying HSD17B13 Inhibitors

The following diagram outlines a general workflow for the preclinical evaluation of an HSD17B13 inhibitor like this compound.

Caption: Preclinical workflow for HSD17B13 inhibitor evaluation.

Conclusion

HSD17B13 is a compelling therapeutic target for a range of chronic liver diseases. The protective effects observed with its loss-of-function genetic variants provide a strong rationale for the development of inhibitors. While specific, in-depth data on this compound is not yet in the public domain, the wealth of information on HSD17B13 biology offers a solid foundation for researchers. The experimental protocols and pathways described herein provide a framework for investigating the efficacy and mechanism of action of novel HSD17B13 inhibitors. As research progresses, it is anticipated that more detailed information on specific small molecule inhibitors will become available, further advancing the therapeutic potential of targeting HSD17B13.

References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13 - Wikipedia [en.wikipedia.org]

- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Function of HSD17B13 in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, has emerged as a critical player in hepatocyte biology and the pathogenesis of chronic liver diseases.[1] Primarily expressed in the liver and localized to the surface of lipid droplets, HSD17B13 is intricately involved in hepatic lipid metabolism.[2][3] Notably, its expression is significantly upregulated in the context of nonalcoholic fatty liver disease (NAFLD).[3][4]

Groundbreaking human genetic studies have identified loss-of-function variants in the HSD17B13 gene that confer a protective effect against the progression of various chronic liver diseases, including NAFLD, nonalcoholic steatohepatitis (NASH), alcoholic liver disease (ALD), and cirrhosis. This discovery has positioned HSD17B13 as a promising therapeutic target for these conditions. This technical guide provides a comprehensive overview of the function of HSD17B13 in hepatocytes, detailing its enzymatic activity, role in lipid metabolism, and the signaling pathways it influences.

Data Presentation

Quantitative Impact of HSD17B13 on Liver Disease Parameters

The following tables summarize key quantitative data from various studies, illustrating the significance of HSD17B13 in liver health and disease.

Table 1: Upregulation of HSD17B13 Expression in NAFLD/NASH

| Condition | Fold Increase in HSD17B13 mRNA Expression | Reference |

| NASH Patients vs. Healthy Controls | 5.9-fold | [1][5] |

| NAFLD Patients vs. Healthy Controls | Significantly higher IHC scores (67.85 ± 1.37 in NASH, 68.89 ± 1.71 in cirrhosis vs. 49.74 ± 4.13 in normal) | [4] |

Table 2: Protective Effect of HSD17B13 Loss-of-Function Variants on Liver Disease Risk

| Genetic Variant | Condition | Risk Reduction | Reference |

| rs72613567:TA (Homozygous) | Alcoholic Liver Disease | 53% | [6] |

| rs72613567:TA (Homozygous) | NAFLD | 30% | [6] |

| rs72613567:TA (per allele) | Cirrhosis | 15% | [7] |

| rs72613567:TA (per allele) | Hepatocellular Carcinoma | 28% | [7] |

| rs6834314:G | Attenuated effect of PNPLA3 GG on advanced fibrosis | Odds Ratio 2.4 (in HSD17B13 AA) vs. not significant (in HSD17B13 AG/GG) | [6] |

Table 3: Effect of HSD17B13 Variants on Liver Enzyme Levels

| Genetic Variant | Liver Enzyme | Effect | Reference |

| rs72613567:TA (Homozygous vs. Wild-Type) | Alanine Aminotransferase (ALT) | Up to 1.3 U/L lower | [7] |

| rs72613567:TA (Homozygous vs. Wild-Type) in high-risk individuals | Alanine Aminotransferase (ALT) | 12% to 18% lower | [7] |

Core Function in Hepatocytes

Lipid Droplet Association and Regulation of Lipid Metabolism

HSD17B13 is predominantly found on the surface of lipid droplets within hepatocytes.[2][3] Its overexpression leads to an increase in the number and size of these lipid storage organelles, suggesting a role in lipid accumulation.[7] Some studies propose that HSD17B13 may stabilize intracellular lipid droplets, thereby preventing their breakdown.[4] This is supported by findings that HSD17B13 can physically interact with adipose triglyceride lipase (ATGL), a key enzyme in lipolysis, on the lipid droplet surface.[8]

Furthermore, HSD17B13 influences the composition of hepatic lipids. Loss-of-function variants are associated with an increase in phospholipids, such as phosphatidylcholines, which may contribute to the protective effect against liver fibrosis.[9]

Enzymatic Activity: Retinol Dehydrogenase

The primary enzymatic function of HSD17B13 identified to date is its activity as a retinol dehydrogenase (RDH).[1][5][10] It catalyzes the conversion of retinol (Vitamin A) to retinaldehyde, a crucial step in the synthesis of retinoic acid.[5] This enzymatic activity is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[1][5] Loss-of-function genetic variants of HSD17B13 exhibit reduced or abolished RDH activity.[1][5]

The metabolism of retinoids is closely linked to the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. By modulating retinoid levels, HSD17B13 can indirectly influence HSC activation and the progression of liver fibrosis.[11][12]

Signaling Pathways

LXRα/SREBP-1c Pathway

The expression of HSD17B13 is transcriptionally regulated by the Liver X Receptor alpha (LXRα) and the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), master regulators of hepatic lipid metabolism. Activation of LXRα induces the expression of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene, leading to its upregulation.[13] This places HSD17B13 downstream of a key lipogenic signaling cascade in the liver.

Figure 1: LXRα/SREBP-1c signaling pathway leading to HSD17B13 expression and lipid accumulation.

Interplay with PNPLA3 and TGF-β1 Signaling in Hepatic Stellate Cell Activation

HSD17B13's function is also intertwined with another key genetic factor in liver disease, Patatin-like phospholipase domain-containing protein 3 (PNPLA3). Loss-of-function variants of HSD17B13 have been shown to mitigate the pro-fibrotic effects of the PNPLA3 I148M risk allele.[6][14] While the precise molecular interaction is still under investigation, it is hypothesized that both proteins, being localized to lipid droplets, may compete for substrates or interacting partners involved in lipid and retinoid metabolism.[2][11]

Recent evidence suggests that the catalytic activity of HSD17B13 in hepatocytes can lead to the upregulation and secretion of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[12][15] This secreted TGF-β1 can then act in a paracrine manner to activate hepatic stellate cells, driving the progression of liver fibrosis.

Figure 2: HSD17B13-mediated activation of hepatic stellate cells via TGF-β1 signaling.

Experimental Protocols

Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay is used to determine the enzymatic activity of HSD17B13 by measuring the conversion of retinol to retinaldehyde and retinoic acid.

Materials:

-

HEK293 cells

-

HSD17B13 expression vector (and control vectors)

-

Transfection reagent (e.g., Lipofectamine)

-

All-trans-retinol

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Transfection: Transfect HEK293 cells with the HSD17B13 expression vector or a control vector.

-

Retinol Treatment: 48 hours post-transfection, treat the cells with all-trans-retinol (e.g., 5 µM) for 8 hours.

-

Sample Preparation: Harvest the cells and cell culture media. Extract retinoids using a suitable organic solvent (e.g., hexane).

-

HPLC Analysis: Quantify the levels of retinaldehyde and retinoic acid in the extracts using HPLC with a UV detector.

-

Normalization: Normalize the results to the protein concentration of the cell lysates.[5]

Overexpression of HSD17B13 in Hepatocytes

This protocol describes the transient transfection of an HSD17B13 expression vector into a hepatocyte cell line, such as HepG2.

Materials:

-

HepG2 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

HSD17B13 expression plasmid DNA

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Serum-free medium (e.g., Opti-MEM)

-

24-well plates

Protocol:

-

Cell Seeding: The day before transfection, seed HepG2 cells in a 24-well plate at a density that will result in 75-80% confluency on the day of transfection.

-

Complex Formation:

-

Dilute the HSD17B13 plasmid DNA in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.

-

-

Transfection: Add the DNA-transfection reagent complexes drop-wise to the wells containing the HepG2 cells in complete growth medium.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator.

-

Analysis: Assay for HSD17B13 expression and downstream effects (e.g., lipid accumulation) 48-72 hours post-transfection.[16][17]

shRNA-mediated Knockdown of HSD17B13

This protocol outlines the use of lentiviral particles to deliver short hairpin RNA (shRNA) for stable knockdown of HSD17B13 in a hepatocyte cell line like Huh7.

Materials:

-

Huh7 cells

-

Lentiviral particles carrying shRNA targeting HSD17B13 (and a non-targeting control)

-

Complete growth medium

-

Polybrene

-

Puromycin (for selection)

-

12-well plates

Protocol:

-

Cell Seeding: Plate Huh7 cells in a 12-well plate 24 hours prior to transduction to achieve approximately 50% confluency on the day of infection.

-

Transduction:

-

Thaw the lentiviral particles at room temperature.

-

Add the lentiviral particles to the cells in complete medium containing Polybrene (to enhance transduction efficiency).

-

Gently swirl the plate and incubate overnight.

-

-

Selection of Stable Clones:

-

48-72 hours post-transduction, begin selection by adding puromycin to the culture medium.

-

Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.

-

-

Expansion and Validation: Expand the puromycin-resistant clones and validate the knockdown of HSD17B13 expression by qRT-PCR and/or Western blotting.[18]

Lipid Droplet Staining

Oil Red O Staining: This is a common method for staining neutral lipids in fixed cells.

-

Fixation: Fix cells with 10% formalin for 30-60 minutes.

-

Permeabilization: Wash with PBS and incubate with 60% isopropanol for 5 minutes.

-

Staining: Incubate with a freshly prepared Oil Red O working solution for 10-20 minutes.

-

Washing: Wash extensively with water to remove excess stain.

-

Counterstaining (Optional): Stain nuclei with hematoxylin.

-

Visualization: Visualize under a light microscope. Lipid droplets will appear red.[17]

BODIPY Staining: This method uses a fluorescent dye for staining lipid droplets in both fixed and live cells.

-

Staining Solution: Prepare a working solution of BODIPY dye (e.g., BODIPY 493/503) in a suitable buffer or medium.

-

Incubation: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Visualization: Visualize the stained lipid droplets using a fluorescence microscope with the appropriate filter set.

Figure 3: General experimental workflow for studying HSD17B13 function in hepatocytes.

Discrepancies Between Human Genetics and Mouse Models

It is important to note that there are some discrepancies between the protective effects of HSD17B13 loss-of-function observed in human genetic studies and the phenotypes of Hsd17b13 knockout mouse models.[1][19] Some studies in knockout mice did not show protection from diet-induced liver injury and, in some cases, even reported an exacerbation of steatosis.[1][13]

Possible explanations for these discrepancies include:

-

Species-specific differences: The substrate specificity and/or regulatory mechanisms of mouse Hsd17b13 may differ from the human ortholog.[9]

-

Compensatory mechanisms: The complete knockout of the gene from development in mouse models may lead to compensatory upregulation of other enzymes or pathways that are not present when HSD17B13 function is lost later in life in humans.[9][20]

-

Nature of the genetic variant: The human protective variants often lead to a truncated, inactive protein, which might have different effects than a complete absence of the protein as in a knockout model.[1]

These discrepancies highlight the importance of using human-relevant models and carefully interpreting data from animal studies when developing therapeutics targeting HSD17B13.

Conclusion

HSD17B13 is a key regulator of lipid and retinoid metabolism in hepatocytes, with a clear association with the pathogenesis of chronic liver diseases. Its enzymatic activity as a retinol dehydrogenase and its role in lipid droplet dynamics place it at a crucial intersection of metabolic and fibrotic pathways in the liver. The strong protective effect of its loss-of-function variants in humans makes HSD17B13 a highly attractive therapeutic target for NAFLD, NASH, and other chronic liver conditions. Further research into its precise molecular functions and the development of specific inhibitors hold great promise for the future of liver disease treatment.

References

- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Article recommendations for HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 15. biorxiv.org [biorxiv.org]

- 16. HepG2 Cell Transfection - HepG2 Transfection [hepg2.com]

- 17. Transfecting Plasmid DNA Into HepG2 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. scbt.com [scbt.com]

- 19. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

The Role of Hydroxysteroid 17-Beta Dehydrogenase 13 (HSD17B13) in Non-alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant global health burden, spanning a spectrum from simple steatosis to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC).[1][2] While environmental factors are key drivers, genetic predisposition plays a critical role in its pathogenesis.[3][4] Recently, hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a previously uncharacterized liver-specific enzyme, has emerged as a focal point of research.[5] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that, paradoxically, confer significant protection against the progression of NAFLD to more severe inflammatory and fibrotic stages.[1][4][6] This discovery has positioned HSD17B13 as a promising therapeutic target for NAFLD/NASH.[2][7][8] This technical guide provides an in-depth overview of the current understanding of HSD17B13, summarizing genetic data, exploring its molecular functions and pathways, detailing key experimental protocols, and discussing its potential in drug development.

HSD17B13: A Liver-Specific, Lipid Droplet-Associated Protein

HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[5][9] Unlike other members of this family, HSD17B13 expression is highly restricted to the liver, specifically within hepatocytes.[9]

Subcellular Localization: Subcellular fractionation and imaging studies have confirmed that HSD17B13 is an endoplasmic reticulum (ER) and lipid droplet (LD)-associated protein.[9][10][11][12] Its N-terminal region contains sequences essential for targeting the protein from the ER to the surface of LDs, the central organelles for lipid storage and metabolism.[10][12] The expression of HSD17B13 is significantly upregulated in the livers of both human patients and mouse models with NAFLD.[5][13]

Genetic Variants of HSD17B13 and Protection Against Liver Disease

Multiple human genetic studies have robustly associated specific single nucleotide polymorphisms (SNPs) in the HSD17B13 gene with a reduced risk of developing severe liver disease, including NASH, cirrhosis, and HCC, in the context of both NAFLD and alcoholic liver disease.[7][14] The most extensively studied of these is the rs72613567:TA variant.

The rs72613567 variant is a splice donor variant that results in the creation of a truncated, unstable, and enzymatically inactive HSD17B13 protein.[1][15] Carriers of this loss-of-function allele are protected from the progression of simple steatosis to necroinflammatory stages.[1][4] This protective effect has been replicated across diverse ethnic populations.[1] Other variants, such as rs6834314 and the P260S mutation (rs62305723), also result in a loss of enzymatic function and are associated with decreased inflammation and ballooning in NAFLD patients.[15][16]

Data Presentation: Quantitative Association of HSD17B13 Variants with Liver Disease

The following table summarizes key quantitative data from studies investigating the association between HSD17B13 variants and the risk of NAFLD and its sequelae.

| Variant (SNP) | Allele | Population | Associated Protection | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) | Reference |

| rs72613567:TA | TA (insertion) | European descent (obese) | Reduced risk of NAFLD (Homozygotes) | OR: 0.70 (0.57-0.87) | [1] |

| Reduced risk of NASH cirrhosis (Homozygotes) | OR: 0.51 (0.31-0.85) | [1] | |||

| Reduced risk of alcoholic liver disease (Homozygotes) | OR: 0.47 (not specified) | [7] | |||

| Reduced risk of alcoholic cirrhosis (Homozygotes) | OR: 0.27 (not specified) | [7] | |||

| rs72613567:TA | TA (homozygous) | Multi-ethnic Asian | Lower incidence of liver-related complications | HR: 0.004 (0.00-0.64) | [3] |

| rs6834314:G | G | Multi-ethnic Asian | Lower incidence of liver-related complications | HR: 0.01 (0.00-0.97) | [3] |

| rs9992651 | Not specified | Histologically-confirmed NAFLD | Reduced development of NAFLD | OR: 0.74 (0.671–0.826) | [1][4] |

| rs13118664 | Not specified | Histologically-confirmed NAFLD | Reduced development of NAFLD | OR: 0.74 (0.667–0.821) | [1][4] |

Molecular Mechanisms and Signaling Pathways

While the precise mechanisms underlying the protective effects of HSD17B13 loss-of-function are still under intense investigation, several key functions and pathways have been identified.

Enzymatic Activity: A Retinol Dehydrogenase

Initial hypotheses centered on steroid metabolism, but compelling evidence now indicates that HSD17B13 functions as a retinol dehydrogenase (RDH) , catalyzing the conversion of retinol (Vitamin A) to retinaldehyde.[1][4][10][15] This enzymatic activity is dependent on its localization to lipid droplets and the presence of its NAD+ cofactor.[10][12][17] Variants like rs72613567 and P260S lead to a loss of this RDH activity.[10][15] The dysregulation of hepatic retinoid metabolism is linked to NAFLD pathogenesis, suggesting that HSD17B13's enzymatic function is a key factor in its role in liver injury.[4][12]

Regulation and Interaction with Lipid Metabolism

HSD17B13 expression is regulated by key transcription factors involved in lipid homeostasis. Liver X receptor α (LXRα) can induce HSD17B13 expression through a sterol regulatory element-binding protein 1c (SREBP-1c)-dependent mechanism.[7][14] Overexpression of wild-type HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets.[1][13]

Furthermore, HSD17B13 physically interacts with Adipose Triglyceride Lipase (ATGL), a key enzyme in lipolysis, on the surface of lipid droplets.[18][19] This interaction may modulate lipid turnover and contribute to the accumulation of lipids seen in steatosis. More recently, HSD17B13 has been shown to be a binding partner for the Golgi-associated protein Rab2A, facilitating Golgi-LD interactions that are critical for the lipidation and secretion of very-low-density lipoprotein (VLDL).[20]

Figure 1. HSD17B13 transcriptional regulation by LXRα/SREBP-1c and protein targeting to lipid droplets.

Proposed Mechanism of Action

The wild-type HSD17B13 protein, through its enzymatic activity and protein-protein interactions at the lipid droplet surface, is thought to contribute to a pro-inflammatory lipid microenvironment when the liver is under metabolic stress. This may involve the generation of specific lipid mediators or the alteration of retinoid signaling, ultimately promoting hepatocyte injury, inflammation, and the activation of hepatic stellate cells, which drives fibrosis.[19][21]

In contrast, loss-of-function variants produce an inactive protein. This abrogates the detrimental enzymatic activity and/or scaffolding function, leading to a less injurious lipid environment.[1][4] This is consistent with findings that carriers of the protective rs72613567 variant have reduced levels of hepatocyte ballooning and inflammation, which are key histological features of NASH progression.[21][22]

Figure 2. Contrasting outcomes of Wild-Type vs. Loss-of-Function HSD17B13 under metabolic stress.

Evidence from Experimental Models

While human genetic data are compelling, findings from experimental models have presented a more complex picture.

| Model Type | Key Intervention/Modification | Major Findings | Reference |

| In Vitro (Hepatocyte cell lines) | Overexpression of HSD17B13 | Increased number and size of lipid droplets. | [1] |

| In Vivo (Mouse Overexpression) | Hepatic overexpression of HSD17B13 | Promotes lipid accumulation in the liver. | [5] |

| In Vivo (Mouse Knockout) | Whole-body Hsd17b13 knockout | Failed to protect against high-fat diet, Western diet, or alcohol-induced steatosis and injury. | [7][14][23][24] |

| No difference in fibrosis or HCC development on a long-term Western diet. | [23][24] | ||

| Modest diet- and sex-specific effects on liver fibrosis were observed in one study. | [25] | ||

| In Vivo (Mouse Knockdown) | shRNA-mediated knockdown in obese mice | Markedly improved hepatic steatosis and markers of liver injury (ALT, FGF21). | [26] |

The discrepancy between human genetic data and mouse knockout models is a critical area of investigation. It suggests potential inter-species differences in the function of HSD17B13 or that compensatory mechanisms may exist in germline knockout animals.[23][24] The positive results from adult-onset shRNA knockdown models suggest that the timing of HSD17B13 inhibition may be crucial.[26]

HSD17B13 as a Therapeutic Target

The strong genetic validation in humans makes HSD17B13 a highly attractive therapeutic target. The goal of HSD17B13-targeted therapies is to mimic the protective effect of the loss-of-function variants by inhibiting the protein's enzymatic activity or reducing its expression.

Therapeutic Strategies Under Development:

-

RNA interference (RNAi): Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are being developed to specifically degrade HSD17B13 mRNA in the liver, thereby reducing protein levels.[1][27] At least one RNAi therapeutic, Rapirosiran (formerly AZD7503), has undergone Phase I clinical trials, demonstrating effective knockdown of hepatic HSD17B13 mRNA.[28][29]

-

Small Molecule Inhibitors: The development of small molecules that can bind to the active site of HSD17B13 and inhibit its enzymatic activity is another active area of research.[17]

Figure 3. A generalized workflow for a human genetic association study of HSD17B13 in NAFLD.

Key Experimental Protocols

This section provides an overview of standard methodologies used in HSD17B13 research.

Genotyping of HSD17B13 Variants

-

Objective: To identify the presence of specific HSD17B13 SNPs (e.g., rs72613567, rs6834314) in DNA samples from patients or experimental models.

-

Methodology:

-

DNA Extraction: Genomic DNA is isolated from whole blood or liver tissue using commercially available kits (e.g., Qiagen DNeasy Blood & Tissue Kit).

-

Genotyping Assay: TaqMan SNP Genotyping Assays or similar probe-based allelic discrimination assays (e.g., rhAmp assays) are commonly used.[3][30]

-

Procedure: The assay consists of a pair of allele-specific probes and a pair of PCR primers. The reaction is run on a real-time PCR instrument. The instrument software analyzes the fluorescent signals to determine the genotype for each sample.

-

Quality Control: Samples with ambiguous calls are typically excluded. A subset of samples is often re-genotyped for confirmation, and concordance rates should exceed 99%.

-

Histological Assessment of NAFLD

-

Objective: To quantitatively score the key histological features of NAFLD (steatosis, lobular inflammation, hepatocyte ballooning, and fibrosis) from liver biopsy samples.

-

Methodology:

-

Sample Preparation: Liver biopsy tissue is fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for fibrosis.

-

Scoring System: The NASH Clinical Research Network (NASH CRN) scoring system is the standard method used.[21]

-

Components:

-

Steatosis: Graded 0-3 based on the percentage of hepatocytes containing fat.

-

Lobular Inflammation: Graded 0-3 based on the number of inflammatory foci per 200x field.

-

Hepatocyte Ballooning: Graded 0-2 based on the presence and extent of ballooned cells.

-

Fibrosis: Staged 0-4, from no fibrosis (F0) to cirrhosis (F4).

-

-

NAFLD Activity Score (NAS): The unweighted sum of the steatosis, inflammation, and ballooning scores (ranging from 0-8). A NAS ≥5 is highly correlated with a diagnosis of definite NASH.

-

NAFLD Induction in Mouse Models

-

Objective: To induce a NAFLD/NASH phenotype in mice to study the in vivo function of HSD17B13.

-

Methodology:

-

Animal Selection: Hsd17b13 knockout mice and wild-type littermate controls are typically used.[23][24]

-

Dietary Interventions:

-

High-Fat Diet (HFD): Typically contains 45-60% of calories from fat. Induces obesity and simple steatosis.

-

Western Diet (WD): High in fat (e.g., 40%) and sucrose/fructose. Can induce features of NASH, including inflammation and some fibrosis over extended periods (e.g., 16+ weeks).[23]

-

Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet: A more aggressive model that rapidly induces steatohepatitis and fibrosis.

-

-

Duration: Diets are administered for a predefined period, ranging from several weeks to months, depending on the desired severity of the phenotype.[23][25]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tissues (liver, serum) are collected for histological scoring, gene expression analysis (qRT-PCR), protein analysis (Western blot), and lipidomics.

-

Conclusion and Future Directions

HSD17B13 has rapidly transitioned from an unknown gene to a genetically validated, high-priority target in the field of chronic liver disease. The protective nature of its loss-of-function variants provides a powerful therapeutic hypothesis: inhibiting HSD17B13 will ameliorate the progression of NAFLD.

Key outstanding questions for future research include:

-

Elucidating the precise enzymatic substrates and products of HSD17B13 in the human liver.

-

Resolving the discrepancies between human genetic findings and mouse knockout models.

-

Fully defining the downstream signaling consequences of HSD17B13's activity on inflammation and fibrosis.

-

Determining the long-term safety and efficacy of therapeutic agents that target HSD17B13.

Understanding the multifaceted role of HSD17B13 at the intersection of lipid and retinoid metabolism will be crucial for developing novel and effective treatments for the millions of patients affected by NAFLD.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 13. mdpi.com [mdpi.com]

- 14. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. embopress.org [embopress.org]

- 21. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 23. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 28. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]

- 29. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Integrating genetic and socioeconomic data to predict the progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Hsd17B13-IN-66

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, detailed public-domain information regarding the specific quantitative solubility and stability of Hsd17B13-IN-66 (MCE HY-163261; CAS 2770247-37-3) is limited. This guide provides a framework based on available information for similar compounds and general laboratory protocols for small molecule inhibitors. The tables below are illustrative and should be replaced with experimentally determined data.

Introduction to this compound

This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[3][4][5] this compound, as an inhibitor, is a valuable tool for preclinical research into the therapeutic potential of targeting HSD17B13 for liver diseases.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in in vitro and in vivo studies.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The following table provides an illustrative summary of the expected solubility data for this compound in common solvents.

| Solvent | Exemplary Solubility (mg/mL) | Exemplary Molar Solubility (mM) | Remarks |

| DMSO | ≥ 50 | ≥ 100 | Clear solution, may require sonication. |

| Ethanol | ~10 | ~20 | Soluble. |

| PBS (pH 7.4) | < 0.1 | < 0.2 | Practically insoluble in aqueous buffers. |

| PEG300/Tween-80/Saline (40:5:55) | ≥ 2.5 | ≥ 5 | Formulation for in vivo studies. |

| Corn Oil | ≥ 2.5 | ≥ 5 | Formulation for in vivo studies. |

Stability Profile

The stability of this compound in its solid form and in solution is critical for ensuring the accuracy and reproducibility of experimental results.

| Form | Storage Condition | Exemplary Stability | Remarks |

| Solid (Powder) | -20°C, desiccated | ≥ 2 years | Protect from light and moisture. |

| Solid (Powder) | 4°C, desiccated | ≥ 1 year | For short-term storage. |

| DMSO Stock Solution | -80°C | ≥ 6 months | Aliquot to avoid freeze-thaw cycles. |

| DMSO Stock Solution | -20°C | ≥ 1 month | For short-term storage. |

Experimental Protocols

The following sections detail generalized protocols for determining the solubility and stability of a research compound like this compound.

Protocol for Kinetic Solubility Determination

This protocol describes a high-throughput method for assessing the kinetic solubility of a compound in an aqueous buffer.[6][7]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: In a 96-well filter plate, add the stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM) with a final DMSO concentration of 1-2%.

-

Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for precipitation to reach a steady state.

-

Filtration: Filter the samples through the filter plate to remove any precipitated compound.

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The highest concentration at which the compound remains in solution is determined as the kinetic solubility.

Protocol for Stability Assessment

This protocol outlines a method to assess the stability of this compound in solution over time at different temperatures.[8]

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mM) in the solvent of interest (e.g., DMSO).

-

Storage: Aliquot the solutions into separate vials and store them under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

-

Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

-

Analysis: Analyze the concentration and purity of the compound in each aliquot using a stability-indicating HPLC method. This involves comparing the peak area of the parent compound to its initial peak area and observing the formation of any degradation products.

-

Data Evaluation: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate and establish the shelf life of the solution under those conditions.

Biological Context and Mechanism of Action

HSD17B13 is involved in hepatic lipid metabolism. Its inhibition is being explored as a therapeutic strategy for NAFLD.

In the context of NAFLD, increased expression of HSD17B13 is associated with the progression of the disease.[1][2] HSD17B13 is localized to lipid droplets within hepatocytes and is thought to play a role in lipid metabolism. By inhibiting the enzymatic activity of HSD17B13, this compound is hypothesized to ameliorate the pathological processes leading to NAFLD.

Experimental Workflow for Inhibitor Characterization

A typical workflow for characterizing a novel inhibitor like this compound involves a series of in vitro and cell-based assays.

This workflow begins with determining the inhibitor's potency (IC50) against the target enzyme in a biochemical assay. Subsequently, its selectivity is assessed against other related enzymes to understand its specificity. Cell-based assays are then employed to confirm its activity in a more physiologically relevant context and to evaluate potential cytotoxicity. Finally, early ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility and metabolic stability, are investigated to assess its drug-like properties.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. criver.com [criver.com]

In Vitro Profile of HSD17B13 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a range of chronic liver diseases, including nonalcoholic steatohepatitis (NASH). As a lipid droplet-associated enzyme primarily expressed in hepatocytes, HSD17B13 is implicated in hepatic lipid and retinol metabolism.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, fueling the development of potent and selective inhibitors to pharmacologically replicate this protective effect.

This technical guide provides an in-depth overview of the in vitro potency and selectivity of known HSD17B13 inhibitors. While specific data for a compound designated "Hsd17B13-IN-66" is not publicly available, this document summarizes the characteristics of other well-documented inhibitors, offering a valuable reference for researchers in the field. The information presented herein is compiled from various sources and aims to provide a clear and concise summary of the current landscape of HSD17B13 inhibitor development.

HSD17B13 Inhibitor In Vitro Potency

The in vitro potency of HSD17B13 inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically assessed through enzymatic and cellular assays that measure the concentration of the inhibitor required to achieve a 50% reduction in enzyme activity (IC50). The following table summarizes the reported in vitro potencies of several known HSD17B13 inhibitors.

| Compound Name | Assay Type | Species | Substrate | IC50 | Reference |

| BI-3231 | Enzymatic | Human | Estradiol | Single-digit nM (Kᵢ) | [4] |

| BI-3231 | Enzymatic | Mouse | Estradiol | Single-digit nM (Kᵢ) | [4] |

| BI-3231 | Cellular | Human | - | Double-digit nM | [4] |

| Compound 1 (BI-3231 precursor) | Enzymatic | Human | Estradiol | 1.4 ± 0.7 µM | [4] |

| Compound 1 (BI-3231 precursor) | Enzymatic | Human | Retinol | 2.4 ± 0.1 µM | [4] |

| EP-036332 | Enzymatic | Human | - | 14 nM | [5] |

| EP-036332 | Enzymatic | Mouse | - | 2.5 nM | [5] |

| EP-040081 | Enzymatic | Human | - | 79 nM | [5] |

| EP-040081 | Enzymatic | Mouse | - | 74 nM | [5] |

| Unnamed Thiazole/Isothiazole | Enzymatic | - | Estrone | ≤ 0.1 µM | [6] |

HSD17B13 Inhibitor In Vitro Selectivity

Selective inhibition of HSD17B13 over other related enzymes is crucial to minimize off-target effects. The 17β-hydroxysteroid dehydrogenase (HSD17B) family consists of 15 members, with HSD17B11 being the closest homolog to HSD17B13.[1] Therefore, selectivity against HSD17B11 is a key parameter evaluated during inhibitor development.

| Compound Name | Selectivity Target | Fold Selectivity | Reference |

| BI-3231 | HSD17B11 | Excellent | [4] |

| EP-036332 | HSD17B11 | >7,000-fold | [5] |

| EP-040081 | HSD17B11 | >1,265-fold | [5] |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to accurately determine the in vitro potency and selectivity of HSD17B13 inhibitors. Below are representative methodologies for key assays.

HSD17B13 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HSD17B13.

Materials:

-

Recombinant human or mouse HSD17B13 enzyme

-

Substrate: Estradiol, retinol, or leukotriene B4

-

Cofactor: NAD+

-

Assay Buffer: Typically Tris-based buffer (e.g., 40 mM Tris, pH 7.4) containing BSA and a detergent like Tween-20[7]

-

Detection Reagent: A system to measure NADH production, such as the NAD-Glo™ Assay Kit (Promega)[7][8]

-

Test compounds and control inhibitors

-

Microplates (e.g., 384-well)

Methodology:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the recombinant HSD17B13 enzyme, the substrate, and the cofactor.

-

Add the diluted test compound or vehicle control to the respective wells.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction and add the detection reagent to measure the amount of NADH produced. Luminescence is a common readout.[8]

-

Alternatively, product formation can be directly measured by mass spectrometry.[7]

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Workflow for a typical HSD17B13 enzymatic assay.

HSD17B13 Cellular Assay

This assay measures the inhibition of HSD17B13 activity within a cellular context, providing insights into compound permeability and target engagement in a more physiologically relevant system.

Objective: To determine the IC50 of a test compound in a cell-based HSD17B13 activity assay.

Materials:

-

A suitable cell line expressing HSD17B13 (e.g., HEK293, HepG2, or Huh7 cells)[9]

-

Cell culture medium and supplements

-

Substrate (e.g., all-trans-retinol)[9]

-

Test compounds and control inhibitors

-

Lysis buffer

-

Method for detecting the product (e.g., retinaldehyde) via HPLC or LC-MS/MS[9]

-

Assay for protein quantification (e.g., BCA assay)

Methodology:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a defined period.

-

Add the substrate to the cell culture medium and incubate for a further period (e.g., 6-8 hours).[9]

-

Lyse the cells and collect the lysate.

-

Analyze the cell lysate to quantify the amount of product formed using a suitable analytical method like HPLC or LC-MS/MS.[9]

-

Normalize the product formation to the total protein concentration in each sample.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Workflow for a HSD17B13 cellular assay.

HSD17B13 Signaling and Metabolic Context

HSD17B13 is localized to lipid droplets within hepatocytes and is involved in the metabolism of various lipids and retinoids.[1] Its activity can influence downstream signaling pathways related to inflammation and fibrosis. Understanding this context is crucial for interpreting the effects of HSD17B13 inhibition.

Simplified diagram of HSD17B13's role in the hepatocyte.

Conclusion

The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for chronic liver diseases. While the specific compound "this compound" remains unidentified in public databases, the extensive research on other inhibitors like BI-3231 provides a solid framework for understanding the required in vitro properties for a successful clinical candidate. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of HSD17B13-targeted therapies. Continued open-science efforts will be crucial for the discovery and characterization of new chemical probes to further elucidate the biology of HSD17B13 and accelerate the development of novel treatments for liver disease.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]

- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]

- 6. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]

- 7. enanta.com [enanta.com]

- 8. enanta.com [enanta.com]

- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

Discovering Small Molecule Inhibitors of HSD17B13: A Technical Guide

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). A member of the HSD17B superfamily, this enzyme is predominantly expressed in the liver and is localized to lipid droplets.[1][2] The therapeutic rationale for inhibiting HSD17B13 is strongly supported by human genetics; large-scale studies have revealed that naturally occurring loss-of-function variants in the HSD17B13 gene are associated with a significantly reduced risk of progression from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[3][4][5] This genetic validation has catalyzed significant efforts in the discovery and development of small molecule inhibitors aimed at pharmacologically replicating this protective effect.[5][6]

This technical guide provides an in-depth overview of the core components of an HSD17B13 inhibitor discovery program. It is intended for researchers, scientists, and drug development professionals, offering a summary of the target's biological context, quantitative data on known inhibitors, detailed experimental protocols, and visualizations of key pathways and workflows.

Biological Function and Signaling Pathways

HSD17B13 is an NAD+ dependent oxidoreductase that is implicated in several metabolic processes within hepatocytes.[7][8] While its precise, disease-relevant substrates are still under investigation, it is known to be involved in steroid, lipid, and retinol metabolism.[1][3] Overexpression of HSD17B13 has been shown to promote lipid droplet accumulation in the liver.[3][7]

The expression of HSD17B13 is regulated by key transcription factors involved in lipid homeostasis. Liver X receptor-α (LXRα) can induce HSD17B13 expression through the action of sterol regulatory element-binding protein-1c (SREBP-1c).[3][7][9] Furthermore, HSD17B13 may in turn promote the maturation of SREBP-1c, creating a positive feedback loop that could contribute to lipogenesis.[1][9]

Recent studies have also elucidated a potential role for HSD17B13 in liver inflammation. It has been proposed that HSD17B13 promotes the biosynthesis of platelet-activating factor (PAF), which then activates the PAF receptor (PAFR) and STAT3 signaling pathway.[10] This cascade leads to increased fibrinogen expression, which promotes leukocyte adhesion and contributes to hepatic inflammation.[10]

Small Molecule Inhibitors of HSD17B13

The development of small molecule inhibitors targeting HSD17B13 has gained significant momentum. Several pharmaceutical companies have disclosed potent and selective compounds, with some advancing into clinical trials. These inhibitors are designed to readily penetrate hepatocytes to engage with the intracellular, lipid-droplet-associated target.[11]

| Compound/Series | Type | Potency (Human HSD17B13) | Selectivity | Development Stage | Reference |

| INI-822 | Small Molecule Inhibitor | Potent and selective | Not disclosed | Phase 1 Clinical Trial | [11][12] |

| BI-3231 | Small Molecule Probe | Single-digit nM (Enzymatic) | >10,000-fold vs. HSD17B11 | Preclinical | [11][13] |

| Double-digit nM (Cellular) | [13] | ||||

| BI Phenol Series | Lead Series | Single-digit nM (Enzymatic) | Good vs. HSD17B11 | Preclinical | [13] |

| Double-digit nM (Cellular) | [13] | ||||

| Screening Hit 1 (BI) | Initial HTS Hit | Moderate | Good vs. HSD17B11 | Hit Identification | [8][13] |

Experimental Protocols for Inhibitor Discovery

A typical workflow for identifying and characterizing HSD17B13 inhibitors involves a multi-step process, from large-scale screening to detailed mechanistic studies.

High-Throughput Screening (HTS) using Enzymatic Assays

The initial step involves screening a large chemical library against the enzymatic activity of purified, recombinant human HSD17B13.

-

Objective: To identify initial "hits" that inhibit the enzyme's catalytic activity.

-

Methodology: A robust and high-throughput method like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) can be employed.[13]

-

Reaction Mixture: Recombinant human HSD17B13 enzyme is incubated with a known substrate and the cofactor NAD+. Commonly used substrates include estradiol or leukotriene B4 (LTB4).[13] Estradiol is often preferred for its ease of handling.

-

Compound Addition: Test compounds from the library (typically at a concentration like 10 µM) are added to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The reaction is quenched, and MALDI-TOF-MS is used to directly measure the amount of product formed (e.g., estrone, if estradiol is the substrate). A decrease in product formation relative to a DMSO control indicates inhibition.

-

-

Key Considerations: The choice of substrate should be evaluated to ensure no substrate bias is introduced in hit finding.[13]

Cellular Activity Assays

Hits from the primary screen are then tested in a cellular context to confirm activity and assess cell permeability.

-

Objective: To determine if inhibitors can engage and inhibit HSD17B13 within a hepatocyte.

-

Methodology:

-

Cell Line: A human hepatocyte cell line (e.g., Huh7 or HepG2) overexpressing HSD17B13 is typically used.

-

Compound Treatment: Cells are treated with varying concentrations of the test compounds.

-

Assay Principle: The assay measures the activity of HSD17B13 within the cell. This can be done by providing a cell-permeable substrate and measuring the subsequent product formation, often using LC-MS/MS.

-

Data Analysis: IC50 values are calculated from the dose-response curves to quantify the cellular potency of the inhibitors.

-

Selectivity Assays

To ensure the inhibitor is specific for HSD17B13, its activity is tested against closely related enzymes.

-

Objective: To rule out off-target inhibition, particularly against the most homologous isoform, HSD17B11.

-

Methodology: A biochemical enzymatic assay, similar to the primary HTS assay, is performed using purified, recombinant human HSD17B11 enzyme.[13] The IC50 value for HSD17B11 is determined and compared to the HSD17B13 IC50 to calculate a selectivity ratio. A high ratio (e.g., >1,000-fold) is desirable.

On-Target Binding Confirmation

Biophysical methods are used to confirm that the inhibitor directly binds to the HSD17B13 protein.

-

Objective: To provide direct evidence of target engagement.

-

Methodology: The Thermal Shift Assay (TSA), often performed using nano-Differential Scanning Fluorimetry (nanoDSF), is a common method.[13]

-

Principle: The binding of a ligand (the inhibitor) to a protein generally increases the protein's thermal stability.

-

Procedure: The HSD17B13 protein is mixed with the inhibitor and the cofactor NAD+, as binding for some chemical series has been shown to be NAD+ dependent.[8][13] The temperature is gradually increased, and the intrinsic fluorescence of the protein is monitored.

-

Readout: The melting temperature (Tm) is the point at which the protein unfolds. A significant increase in the Tm in the presence of the inhibitor compared to a DMSO control (a "thermal shift") confirms direct binding.[13]

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. primarysourceai.substack.com [primarysourceai.substack.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. escholarship.org [escholarship.org]

- 10. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 12. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]

- 13. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

HSD17B13 Enzyme Kinetics and Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It belongs to the short-chain dehydrogenases/reductases (SDR) superfamily and has garnered significant attention as a therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, highlighting the potential of HSD17B13 inhibition as a therapeutic strategy.[5] This technical guide provides a comprehensive overview of the enzyme kinetics, known inhibitors, and relevant experimental protocols for HSD17B13.

Enzyme Kinetics

HSD17B13 catalyzes the NAD⁺-dependent oxidation of several substrates, including steroids, retinoids, and bioactive lipids.[1][2] The enzymatic activity is crucial for its role in liver pathophysiology.

Substrates and Products

HSD17B13 has been shown to metabolize a range of endogenous compounds. The primary substrates and their corresponding products are summarized below:

| Substrate | Product |

| 17β-estradiol | Estrone |

| All-trans-retinol | All-trans-retinal |

| Leukotriene B4 | 12-oxo-Leukotriene B4 |

Kinetic Parameters

Detailed kinetic parameters for all substrates of HSD17B13 are not exhaustively characterized in publicly available literature. However, kinetic constants for 17β-estradiol have been reported.

| Substrate | Km | Vmax | kcat | kcat/Km |

| 17β-estradiol | 6.08 µM | 0.94 nmol/min/mg | - | - |

| All-trans-retinol | Not Reported | Not Reported | Not Reported | Not Reported |

| Leukotriene B4 | Not Reported | Not Reported | Not Reported | Not Reported |

Note: kcat and kcat/Km values are not currently available in the reviewed literature.

HSD17B13 Inhibition

The development of small molecule inhibitors targeting HSD17B13 is an active area of research for the treatment of liver diseases. Several potent inhibitors have been identified and characterized.

Known Inhibitors

A summary of selected HSD17B13 inhibitors with their reported potencies is provided below.

| Inhibitor | Target | IC50 | Ki | Mechanism of Action |

| BI-3231 | Human HSD17B13 | 1 nM | 0.7 nM | Uncompetitive (with respect to NAD⁺) |

| Mouse HSD17B13 | 13 nM | - | ||

| EP-036332 | Human HSD17B13 | 14 nM | Not Reported | Not Reported |

| Mouse HSD17B13 | 2.5 nM | Not Reported | ||

| EP-040081 | Human HSD17B13 | 79 nM | Not Reported | Not Reported |

| Mouse HSD17B13 | 74 nM | Not Reported | ||

| HSD17B13-IN-23 | Human HSD17B13 | < 0.1 µM (estradiol as substrate) | Not Reported | Not Reported |

| < 1 µM (Leukotriene B4 as substrate) | ||||

| HSD17B13-IN-31 | Human HSD17B13 | < 0.1 µM (estradiol as substrate) | Not Reported | Not Reported |

| < 1 µM (Leukotriene B4 as substrate) |

Note: The mechanism of inhibition for several compounds has not been publicly disclosed.

Signaling Pathways Involving HSD17B13

HSD17B13 is implicated in several key signaling pathways within the liver, contributing to lipid metabolism and the progression of liver fibrosis.

LXRα/SREBP-1c Signaling Pathway

The expression of HSD17B13 is regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[5] This pathway is central to the control of lipogenesis.

References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of HSD17B13 Inhibitors

A General Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific information was found for a compound designated "Hsd17B13-IN-66." The following protocols and application notes provide a general framework for the in vitro cell-based evaluation of putative hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors. These methodologies are based on established assays for HSD17B13 activity and can be adapted for screening and characterization of novel inhibitory compounds.

Introduction